tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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Overview
Description
Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is an organic compound with the molecular formula C15H21NO3 It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 3-hydroxy-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-hydroxy-1,2,3,4-tetrahydronaphthalene+tert-butyl chloroformate→tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of substituted naphthalene derivatives
Scientific Research Applications
Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the hydroxyl and carbamate groups suggests potential interactions with hydrogen bonding and nucleophilic sites in target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the naphthalene ring.
3-hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the carbamate group.
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate: A more complex analog with additional functional groups.
Uniqueness
Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the combination of the naphthalene ring and the tert-butyl carbamate group. This structure provides a distinct set of chemical properties and potential biological activities that are not present in simpler analogs.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPCDDYJLQCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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